molecular formula C29H44N10O7 B12112598 Boc-Gly-Arg-Arg-AMC acetate salt

Boc-Gly-Arg-Arg-AMC acetate salt

Cat. No.: B12112598
M. Wt: 644.7 g/mol
InChI Key: KAOILQBHONVZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Gly-Arg-Arg-AMC acetate salt (CAS No. 113866-14-1) is a fluorogenic peptide substrate widely used in protease activity assays. Its structure consists of a tert-butoxycarbonyl (Boc) protecting group, a glycine (Gly) residue, two arginine (Arg) residues, and a 7-amido-4-methylcoumarin (AMC) fluorophore. The acetate salt form enhances solubility and stability in aqueous buffers. This compound is specifically designed for studying the Dengue virus NS2B/NS3 protease, where hydrolysis of the substrate releases the fluorescent AMC group, enabling real-time quantification of enzymatic activity .

Properties

Molecular Formula

C29H44N10O7

Molecular Weight

644.7 g/mol

IUPAC Name

tert-butyl N-[2-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)

InChI Key

KAOILQBHONVZOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Deprotection

  • Resin Type : Rink amide MBHA resin (0.31 mmol/g loading) is preferred to ensure C-terminal amidation, which enhances stability and solubility.

  • Fmoc Deprotection : The resin is treated with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the first amino acid (Arg). This step is repeated twice to ensure complete deprotection.

Amino Acid Coupling

  • Activation Reagents : A 5-fold molar excess of Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, and Boc-Gly-OH is activated using N,N'-diisopropylcarbodiimide (DIC) in DMF.

  • Coupling Conditions : Each coupling reaction proceeds for 1 hour at room temperature with agitation (400 rpm). Double couplings are performed to achieve >99% efficiency, as confirmed by Kaiser tests.

N-Terminal Boc Protection

After assembling the Gly-Arg-Arg sequence, the N-terminal glycine is protected with a tert-butyloxycarbonyl (Boc) group. This is achieved by treating the resin-bound peptide with Boc anhydride (5 eq.) and N,N-diisopropylethylamine (DIPEA) in DMF for 2 hours.

Incorporation of the AMC Fluorophore

The 7-amino-4-methylcoumarin (AMC) fluorophore is conjugated to the C-terminal arginine via amide bond formation. This step is critical for generating the fluorescent signal upon protease cleavage.

Activation of the C-Terminus

  • Reagents : The resin-bound peptide is treated with a mixture of bromoacetic acid (0.5 M in DMF) and DIC (0.5 M in DMF) to introduce a bromoacetyl group at the C-terminus.

  • Reaction Time : 30 minutes at room temperature with agitation.

AMC Conjugation

  • Conditions : The bromoacetylated peptide reacts with 7-amino-4-methylcoumarin (10 eq.) in DMF at 37°C for 2 hours.

  • Monitoring : Reaction completion is verified via LC-MS, ensuring a mass shift corresponding to AMC addition (Δm/z = 174.2 Da).

Cleavage and Deprotection

Resin Cleavage

The peptide-AMC conjugate is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail:

  • Cocktail Composition : TFA/H₂O/triisopropylsilane (TIS) (96:2:2 v/v).

  • Procedure : The resin is agitated in the cocktail for 2 hours at room temperature, followed by filtration to remove resin beads.

Side-Chain Deprotection

  • Arg(Pbf) Deprotection : The TFA cocktail simultaneously removes the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups from the arginine residues.

  • Precipitation : The crude product is precipitated in cold diethyl ether (-20°C, 1 hour), centrifuged, and lyophilized.

Purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification is essential to isolate Boc-Gly-Arg-Arg-AMC from byproducts and residual reagents.

Chromatographic Conditions

ParameterValue
ColumnPhenomenex Kinetex® C18 (250 × 4.6 mm, 5 µm)
Mobile Phase AH₂O + 0.1% TFA
Mobile Phase BAcetonitrile + 0.1% TFA
Gradient0–40% B over 30 minutes
Flow Rate1 mL/min
DetectionUV at 220 nm

Fraction Collection

  • Target Peak : The major peak (retention time ~18–22 minutes) is collected and lyophilized to yield Boc-Gly-Arg-Arg-AMC as a white powder.

Acetate Salt Formation

The final step involves converting the purified peptide into its acetate salt form to enhance solubility and stability.

Salt Exchange Protocol

  • Dissolution : The lyophilized peptide is dissolved in 0.1% aqueous acetic acid (10 mg/mL).

  • Lyophilization : The solution is frozen at -80°C and lyophilized for 48 hours to obtain the acetate salt.

Quality Control

  • Purity : >98% as determined by analytical HPLC.

  • Mass Confirmation : ESI-MS confirms the molecular weight (C₂₉H₄₄N₁₀O₇: 644.73 Da).

ParameterRecommendation
Stock Solution10 mM in DMSO (stable for 6 months at -80°C)
Lyophilized PowderStore at -20°C (stable for 12 months)
AvoidancesRepeated freeze-thaw cycles

Applications and Validation

This compound is validated in protease activity assays for dengue virus NS2B-NS3 protease (Km = 15 µM) and Arabidopsis thaliana metacaspases. Its fluorescence signal (ex/em = 368/467 nm) enables real-time monitoring of enzyme kinetics .

Chemical Reactions Analysis

Types of Reactions

BOC-GRR-AMC primarily undergoes hydrolysis and enzymatic cleavage reactions. It is cleaved by type II metacaspases and flavivirus proteases, such as those from the West Nile virus, yellow fever virus, and dengue virus .

Common Reagents and Conditions

The hydrolysis reactions typically occur under mild acidic or basic conditions, while enzymatic cleavage requires specific proteases and optimal pH conditions. For instance, the activity of metacaspases with BOC-GRR-AMC is often measured in a buffer containing Tris-HCl and DTT .

Major Products Formed

The major products formed from the enzymatic cleavage of BOC-GRR-AMC include the free amino acids and the AMC moiety, which is fluorescent and can be easily detected .

Mechanism of Action

BOC-GRR-AMC exerts its effects by serving as a substrate for specific proteases. The proteases cleave the peptide bond, releasing the AMC moiety, which is fluorescent. This fluorescence can be measured to determine the activity of the protease. The molecular targets include various viral and plant proteases, and the pathways involved are related to proteolytic cleavage and signal transduction .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₃₁H₄₈N₁₀O₉ (including acetate counterion)
  • Molecular Weight : 644.72 g/mol
  • Purity : ≥98% (HPLC)
  • Storage : -20°C in dry, sealed containers .

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between Boc-Gly-Arg-Arg-AMC acetate salt and related fluorogenic substrates:

Compound Sequence Protecting Group Target Protease Molecular Weight Purity Storage Price (per 25 mg) Key Features
This compound Gly-Arg-Arg Boc Dengue NS2B/NS3 protease 644.72 ≥98% -20°C €1,460 Dual Arg residues enhance protease binding
Z-Leu-Arg-Gly-Gly-AMC acetate Leu-Arg-Gly-Gly Z (benzyloxycarbonyl) Unspecified proteases 692.8 ≥95% 2–8°C Not reported Leu residue may target chymotrypsin-like enzymes
Boc-Leu-Gly-Arg-AMC acetate Leu-Gly-Arg Boc Converting enzymes (unspecified) 601.69 ≥98% Not reported Not reported Lower molecular weight; single Arg residue
Boc-Arg-Val-Arg-Arg-AMC acetate Arg-Val-Arg-Arg Boc Broad-spectrum arginine proteases Not reported ≥95% Not reported $492 (50 mg) Extended Arg sequence for enhanced specificity
Z-Gly-Pro-Arg-AMC trifluoroacetate Gly-Pro-Arg Z Thrombin-like proteases Not reported ≥95% Not reported Not reported Proline induces structural rigidity

Structural and Functional Analysis:

Sequence Specificity :

  • Boc-Gly-Arg-Arg-AMC contains a di-arginine motif , making it highly specific for proteases recognizing arginine-rich sequences, such as the Dengue NS2B/NS3 protease .
  • In contrast, Z-Gly-Pro-Arg-AMC () incorporates proline, which restricts conformational flexibility and targets thrombin-like enzymes.

Protecting Groups :

  • Boc (tert-butoxycarbonyl) provides stability against enzymatic degradation, whereas Z (benzyloxycarbonyl) groups are more labile under acidic conditions .

Fluorophore and Solubility :

  • All compounds use the AMC fluorophore, but salt forms differ. Acetate salts (e.g., Boc-Gly-Arg-Arg-AMC) generally offer better aqueous solubility than trifluoroacetate or hydrochloride salts .

Applications :

  • Boc-Gly-Arg-Arg-AMC is specialized for viral protease research , while Boc-Leu-Gly-Arg-AMC () and Z-Leu-Arg-Gly-Gly-AMC () are broader substrates for general protease characterization.

Cost and Availability: Boc-Gly-Arg-Arg-AMC is notably expensive (€1,460/25 mg) compared to Boc-Arg-Val-Arg-Arg-AMC ($492/50 mg), likely due to its niche application and complex synthesis .

Research Findings:

  • Enzymatic Efficiency : Studies using Boc-Gly-Arg-Arg-AMC in Dengue protease assays demonstrated a linear fluorescence increase over 10 minutes at pH 9.0, optimal for NS2B/NS3 activity .
  • Comparative Stability : Boc-protected substrates (e.g., Boc-Gly-Arg-Arg-AMC) exhibit longer shelf lives at -20°C compared to Z-protected analogs, which may degrade at higher temperatures .
  • Salt Effects : Acetate counterions in Boc-Gly-Arg-Arg-AMC improve buffer compatibility, whereas trifluoroacetate salts (e.g., Z-Gly-Pro-Arg-AMC) can inhibit some enzymes due to residual acidity .

Q & A

Q. Methodological Tip :

  • Use a fluorometer calibrated for AMC detection.
  • Pre-test substrate solubility and stability in assay buffers (e.g., 50 mM Tris-HCl, pH 8.0, with 1 mM CaCl₂) .

How should this compound be stored and handled to ensure stability?

The compound must be stored at -20°C in a desiccated environment to prevent hydrolysis of the AMC group. Lyophilized powder (purity >95%) is stable for ≥12 months under these conditions. Reconstitute in DMSO or assay buffer immediately before use, and avoid repeated freeze-thaw cycles to minimize degradation .

Q. Safety Note :

  • Wear PPE (gloves, lab coat) to prevent skin/eye contact.
  • Dispose of waste via approved protocols for organic solvents and fluorogenic compounds .

How can researchers address contradictory kinetic data (e.g., substrate inhibition vs. standard kinetics) in protease assays?

Substrate inhibition, as observed with Boc-Gly-Arg-Arg-AMC in DEN2V protease assays, may arise from non-productive binding of excess substrate to the enzyme’s allosteric sites. To resolve contradictions:

Validate Assay Conditions : Test pH (4.8–8.5), ionic strength, and cofactors (e.g., Ca²⁺) that modulate enzyme conformation .

Use Dynamic Fitting Tools : Apply software like DynaFit to model substrate inhibition kinetics and extract accurate KmK_m, VmaxV_{max}, and KiK_i values .

Compare Isoforms : Test related proteases (e.g., thrombin vs. trypsin) to confirm if inhibition is enzyme-specific .

What advanced strategies optimize Boc-Gly-Arg-Arg-AMC’s use in high-throughput screening (HTS)?

For HTS applications:

  • Miniaturize Assays : Use 384-well plates with ≤50 µL reaction volumes to conserve substrate.
  • Add Stabilizers : Include 0.01% BSA or 5% glycerol to prevent non-specific adsorption to plates .
  • Automate Data Correction : Implement algorithms to subtract background fluorescence from DMSO or buffer controls .

Q. Example Workflow :

Pre-dispense substrate (10 µM final) into plates.

Add enzyme (e.g., 5 nM DEN2V protease) and test inhibitors.

Monitor fluorescence every 30 sec for 1 hr .

How does the acetate counterion influence enzymatic assays compared to other salts (e.g., trifluoroacetate)?

Acetate salts generally exhibit lower non-specific inhibition than trifluoroacetate (TFA) salts, which can denature enzymes at high concentrations. However, acetate may chelate metal ions (e.g., Zn²⁺) in metalloprotease assays. To mitigate:

  • Buffer Compatibility : Use 20–50 mM HEPES (pH 7.4) instead of Tris-acetate for metal-dependent enzymes .
  • Counterion Exchange : Dialyze the substrate into assay buffer if TFA contamination is suspected .

What orthogonal methods validate Boc-Gly-Arg-Arg-AMC cleavage specificity?

To confirm cleavage specificity:

Mass Spectrometry : Identify exact cleavage sites by analyzing fragments (e.g., Boc-Gly-Arg + Arg-AMC).

Mutagenesis : Test protease mutants lacking catalytic residues (e.g., Ser195Ala in trypsin).

Competitive Inhibition : Use known inhibitors (e.g., leupeptin for trypsin) to block AMC release .

How can researchers troubleshoot low signal-to-noise ratios in fluorescence assays?

Low signal may result from:

  • Substrate Degradation : Confirm stock stability via HPLC .
  • Quenching Agents : Avoid buffers with high chloride (>100 mM) or detergents (e.g., SDS).
  • Enzyme Inactivation : Pre-incubate enzyme with substrate to rule out time-dependent inactivation .

What are emerging applications of Boc-Gly-Arg-Arg-AMC in drug discovery?

Beyond protease kinetics, this substrate is used in:

  • Cellular Uptake Studies : Track intracellular protease activity in live cells using confocal microscopy.
  • Inhibitor Screening : Identify allosteric inhibitors by monitoring non-Michaelis-Menten kinetics .
  • Pathogen Research : Study viral protease activation in host cells (e.g., flaviviruses) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.